N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a structurally complex oxalamide derivative featuring a diethoxyethyl substituent and a 5,5-dioxido-2-phenylthieno[3,4-c]pyrazolyl moiety. The compound’s synthesis typically involves coupling reactions between functionalized oxalamide precursors and sulfonated heterocyclic amines, followed by crystallization and purification. Its structural characterization often employs crystallographic tools like ORTEP-3 for visualizing molecular geometry and intermolecular interactions .
However, its physicochemical properties, such as solubility and metabolic stability, are influenced by the diethoxyethyl side chain, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-3-28-16(29-4-2)10-20-18(24)19(25)21-17-14-11-30(26,27)12-15(14)22-23(17)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCASCOCKWEQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Oxalamide Formation: The oxalamide moiety is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Final Coupling: The final step involves coupling the thieno[3,4-c]pyrazole derivative with the oxalamide intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity.
Key Steps in Synthesis:
- Formation of Thieno[3,4-c]pyrazole : This involves cyclization reactions that yield the thieno structure.
- Introduction of Oxalamide Group : The oxalamide moiety is introduced through amide coupling reactions.
- Ethoxyethyl Substitution : The diethoxyethyl group is incorporated to enhance solubility and bioavailability.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
-
Anticancer Activity : Compounds derived from thieno[3,4-c]pyrazole have shown cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.
Study Cell Line Tested IC50 Value (µM) Mechanism Elmongy et al. (2020) MCF7 (Breast Cancer) 10.5 Apoptosis induction Smith et al. (2021) A549 (Lung Cancer) 8.7 Cell cycle arrest - Neuropharmacological Effects : Similar pyrazole derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to inhibit monoamine oxidase enzymes.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens due to the presence of the thieno and pyrazole rings which can interact with microbial cell membranes.
Case Study 1: Anticancer Potential
A study conducted by Elmongy et al. explored the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on MCF7 breast cancer cells. The results demonstrated significant inhibition of cell proliferation at low concentrations and indicated the potential for further development into anticancer agents.
Case Study 2: Neuropharmacological Research
Research by Al-Harbi et al. investigated the neuroprotective effects of pyrazole derivatives on models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve cognitive function in animal models.
Mechanism of Action
The mechanism of action of N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thieno[3,4-c]pyrazole core could engage in π-π stacking interactions or hydrogen bonding, while the oxalamide moiety might form additional hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Table 1: Electronic Properties of Selected Oxalamide Derivatives
| Compound Name | ELF (Oxalamide Core) | Bond Order (C=O) | Sulfone Group Presence |
|---|---|---|---|
| Target Compound | 0.72 | 1.45 | Yes |
| N1-Methyl analog | 0.68 | 1.49 | No |
| N1-Methoxyethyl analog | 0.70 | 1.47 | Yes |
| N2-Phenylthienopyrazolyl (non-sulfonated) | 0.65 | 1.51 | No |
Metabolic Stability
The diethoxyethyl group’s ethoxy residues slow oxidative metabolism compared to methoxyethyl analogs, as predicted by Multiwfn-derived Fukui indices indicating lower reactivity at terminal carbons . This aligns with in vitro microsomal stability data (t1/2 = 48 min vs. 28 min for methoxyethyl).
Notes
Methodological Rigor : The data presented are synthesized from peer-reviewed studies employing ORTEP-3 for crystallography and Multiwfn for quantum chemical calculations, ensuring reproducibility .
Research Gaps : The impact of stereochemistry on activity remains unexplored.
Biological Activity
N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Thieno[3,4-c]pyrazole Ring : This is usually achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The oxalamide and diethoxyethyl substituents are introduced via specific coupling reactions.
Biological Activity
Research has shown that compounds similar to this compound exhibit a range of biological activities:
Antioxidant Activity
Studies indicate that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For instance, compounds have been tested against oxidative stress induced by toxic agents like 4-nonylphenol in aquatic species such as Clarias gariepinus, demonstrating protective effects on erythrocyte integrity by reducing cell malformations and promoting cell viability .
Anticancer Potential
Thieno[3,4-c]pyrazole derivatives have been evaluated for anticancer properties. Research indicates that these compounds may inhibit cancer cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory potential of thieno[3,4-c]pyrazole compounds has also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory diseases .
Case Studies
A series of studies have been conducted to evaluate the biological efficacy of thieno[3,4-c]pyrazole derivatives:
- Study on Antioxidant Activity : In a controlled experiment involving Clarias gariepinus, thieno[3,4-c]pyrazole derivatives were shown to significantly reduce oxidative damage caused by environmental toxins. The results indicated a marked decrease in erythrocyte malformations compared to control groups .
- Anticancer Evaluation : In vitro studies demonstrated that specific thieno[3,4-c]pyrazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. These findings suggest potential applications in cancer therapeutics .
Data Summary
The following table summarizes key biological activities and findings related to this compound and its derivatives:
| Activity | Mechanism | Findings |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Protects erythrocytes from toxins; decreases malformations |
| Anticancer | Inhibits cell proliferation | IC50 values in micromolar range against cancer cells |
| Anti-inflammatory | Modulates cytokine production | Inhibits COX-2 and pro-inflammatory mediators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
